Biochemical Potency: Malt1-IN-8 (2 nM) vs. MI-2 (5.84 μM) – A >2,900-Fold Improvement in Target Engagement
Malt1-IN-8 demonstrates a 2,920-fold higher biochemical potency against MALT1 protease compared to the widely used tool compound MI-2 . It also exhibits a 1.5-fold improvement over the clinical candidate (R)-MLT-985 . This substantial potency gap translates directly to a lower effective concentration required to achieve near-complete target inhibition in cellular and in vivo models .
| Evidence Dimension | Biochemical inhibition of MALT1 protease |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | MI-2: IC50 = 5.84 μM; (R)-MLT-985: IC50 = 3 nM; Mepazine: IC50 = 0.83 μM; MLT-748: IC50 = 5 nM; Safimaltib: IC50 = 300 nM |
| Quantified Difference | 2,920-fold vs. MI-2; 1.5-fold vs. (R)-MLT-985; 415-fold vs. Mepazine; 2.5-fold vs. MLT-748; 150-fold vs. Safimaltib |
| Conditions | In vitro MALT1 protease activity assay (fluorescent substrate cleavage) |
Why This Matters
This quantifies the minimum concentration required for effective target engagement, directly impacting the feasibility of achieving complete MALT1 inhibition in experimental systems and reducing the risk of off-target effects at higher concentrations.
